

The Role of IDH2 R140Q Mutation in Cancer Development: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Idh2R140Q-IN-2*

Cat. No.: *B12380947*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, represent a pivotal discovery in cancer metabolism and epigenetics. Found in a range of malignancies, most notably Acute Myeloid Leukemia (AML), this mutation imparts a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2][3]} High concentrations of 2-HG competitively inhibit α -ketoglutarate (α -KG)-dependent dioxygenases, causing widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving oncogenesis.^{[2][4][5]} This guide provides a detailed examination of the biochemical mechanisms, downstream signaling consequences, and clinical implications of the IDH2 R140Q mutation. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways and processes, offering a comprehensive resource for professionals in oncology research and drug development.

Introduction: The IDH2 Enzyme and the R140Q Mutation

Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme crucial for cellular metabolism. It catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG), a key intermediate in the tricarboxylic acid (TCA) cycle, while reducing NADP⁺ to NADPH.^{[2][6]}

Heterozygous somatic point mutations in the IDH2 gene have been identified in various cancers, including AML (approximately 10-15%), chondrosarcoma, and glioma.[1][7][8] The most frequent of these mutations in AML occurs at arginine 140, substituting it with glutamine (R140Q).[6][7]

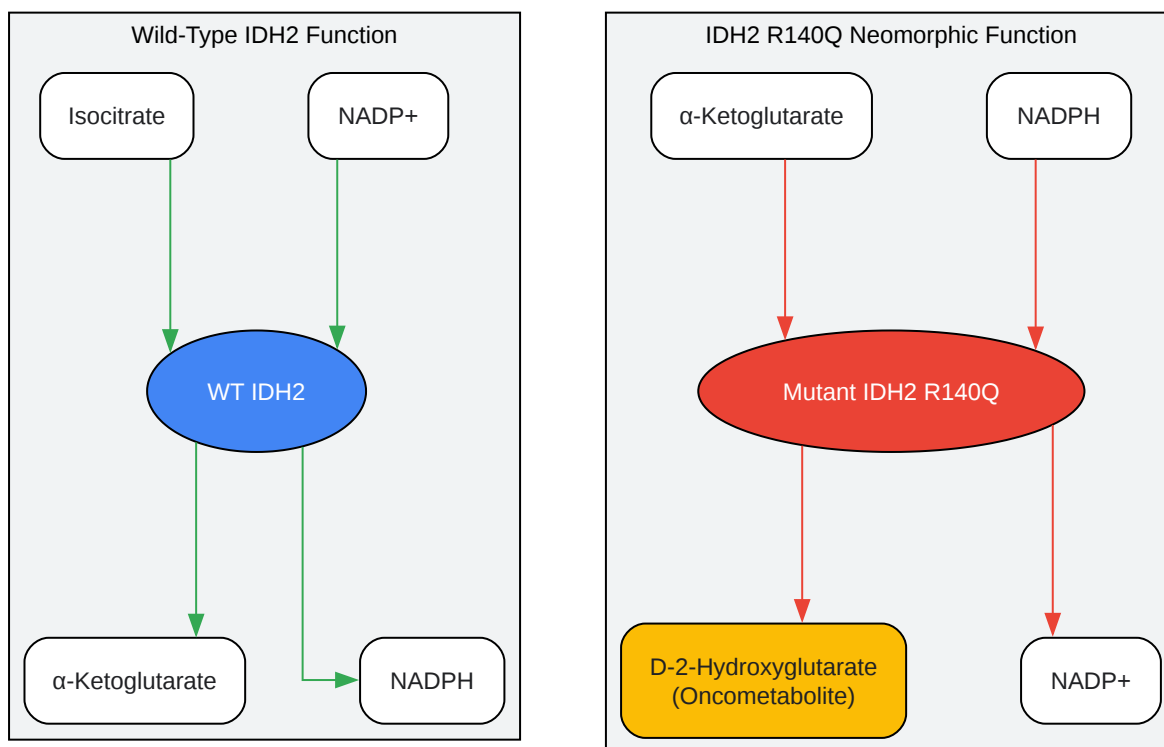
The IDH2 R140Q mutation is not a loss-of-function mutation. Instead, it confers a novel, gain-of-function catalytic activity upon the enzyme.[2][7] This "neomorphic" activity fundamentally alters the enzyme's role, converting it from a key contributor to the TCA cycle into a factory for the oncometabolite D-2-hydroxyglutarate (2-HG).[9][10] The accumulation of 2-HG to millimolar concentrations is a central event in the pathogenesis of IDH2-mutant cancers.[1][4]

Biochemical Mechanism of the IDH2 R140Q Mutant

The wild-type (WT) IDH2 enzyme binds isocitrate and NADP⁺ in its active site to produce α -KG and NADPH. The R140 residue plays a role in substrate binding.[11][12] The R140Q mutation alters the active site, reducing the enzyme's affinity for isocitrate while enabling it to bind α -KG and NADPH.[11][13] This leads to a switch in its primary function:

- **Loss of Canonical Activity:** The ability to convert isocitrate to α -KG is significantly impaired.[2][6]
- **Gain of Neomorphic Activity:** The mutant enzyme catalyzes the NADPH-dependent reduction of α -KG to D-2-hydroxyglutarate (2-HG).[2][9][13]

This reaction consumes both α -KG and NADPH, leading to the accumulation of 2-HG.[4]



[Click to download full resolution via product page](#)

Figure 1: Biochemical function of Wild-Type vs. Mutant IDH2 R140Q.

Downstream Oncogenic Effects of 2-Hydroxyglutarate

2-HG is structurally similar to α-KG, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[2][5] This inhibition is the primary mechanism through which the IDH2 R140Q mutation drives cancer development.

Epigenetic Dysregulation

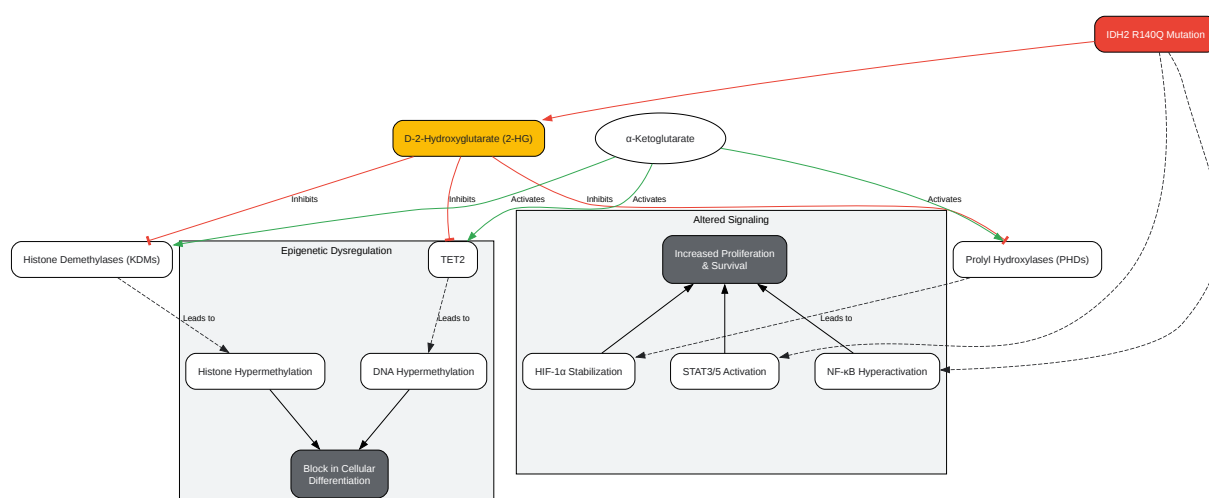
The most profound consequence of 2-HG accumulation is the disruption of normal epigenetic patterns.

- **DNA Hypermethylation:** 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3).^[14] TET enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.^[15] Inhibition of TET2 by 2-HG leads to a global decrease in 5hmC, resulting in a DNA hypermethylation phenotype.^[15] This epigenetic alteration silences the expression of genes required for normal hematopoietic differentiation.
- **Histone Hypermethylation:** 2-HG also inhibits Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).^[5] This leads to the accumulation of repressive histone methylation marks (e.g., H3K9me3, H3K27me3), further contributing to a block in cellular differentiation.^[5]

Altered Cellular Signaling

Beyond epigenetics, 2-HG impacts several signaling pathways critical for cell survival and proliferation.

- **HIF-1 α Stabilization:** Prolyl hydroxylases (PHDs), which are also α -KG-dependent dioxygenases, are inhibited by 2-HG.^{[3][4]} PHDs normally target the hypoxia-inducible factor 1-alpha (HIF-1 α) for degradation. Inhibition of PHDs leads to the stabilization and activation of HIF-1 α , even under normal oxygen conditions, promoting a pseudo-hypoxic state that supports cell survival.^{[3][4][16]}
- **STAT Pathway Activation:** The IDH2 R140Q mutation has been shown to activate constitutive phosphorylation of STAT3 and STAT5, promoting cytokine-independent proliferation in leukemia cells.^{[13][17]}
- **NF- κ B Pathway:** In leukemia cell lines, the IDH2 R140Q mutation enhances IL-1 β -induced signaling, leading to increased phosphorylation of NF- κ B and p38.^[18] This suggests a hyperactivation of inflammatory signaling pathways that can contribute to leukemogenesis.^[18]



[Click to download full resolution via product page](#)

Figure 2: Downstream oncogenic mechanisms of 2-HG produced by IDH2 R140Q.

Quantitative Data Summary

The biochemical and cellular changes induced by IDH2 R140Q are quantifiable and have been extensively reported in preclinical and clinical studies.

Table 1: 2-Hydroxyglutarate (2-HG) Levels

Condition	Sample Type	2-HG Concentration	Reference
IDH2 R140Q Mutant	Cancer Cells / Tissues	1 - 30 mM	[4]
IDH2 R140Q Mutant	Patient Serum	$\geq 2 \mu\text{M}$	[19]
IDH-Wild Type	Normal Cells / Tissues	$\sim 10^{-8}$ M (nanomolar)	[4]
IDH-Wild Type	Patient Serum	$< 2 \mu\text{M}$	[19]

Note: Serum levels can vary based on tumor burden.[\[20\]](#)

Table 2: Clinical Efficacy of Enasidenib (AG-221) in Relapsed/Refractory IDH2-Mutant AML

Data from the pivotal Phase I/II trial (Stein et al., 2017)

Parameter	Value	Reference
Patient Population	Relapsed/Refractory AML with IDH2 Mutation	[21]
Overall Response Rate (ORR)	40.3%	[21]
- IDH2 R140Q Subgroup	35.4%	[22]
- IDH2 R172 Subgroup	53.3%	[22]
Complete Remission (CR) Rate	19.3%	[21]
Median Time to First Response	1.9 months	[21]

| Median Overall Survival (OS) | 9.3 months [\[\[21\]\[22\]\]](#) |

Key Experimental Protocols

Investigating the IDH2 R140Q mutation requires specific methodologies to measure its unique product and assess its biological effects.

Protocol: Quantification of 2-HG by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is the gold standard for accurately measuring D-2-HG levels in biological samples.

- Sample Preparation:
 - Cells or tissues are harvested and snap-frozen.
 - Metabolites are extracted using an 80% methanol solution on dry ice, followed by centrifugation to pellet debris.
 - The supernatant containing metabolites is collected and dried under nitrogen gas or using a speed vacuum.
 - The dried extract is reconstituted in a suitable solvent for LC-MS analysis.
- Chromatographic Separation:
 - A reverse-phase liquid chromatography system is used to separate 2-HG from other metabolites.
 - A C18 column is commonly employed.
 - A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the metabolites.
- Mass Spectrometry Detection:
 - The eluate is introduced into a triple quadrupole mass spectrometer operating in negative ion mode.

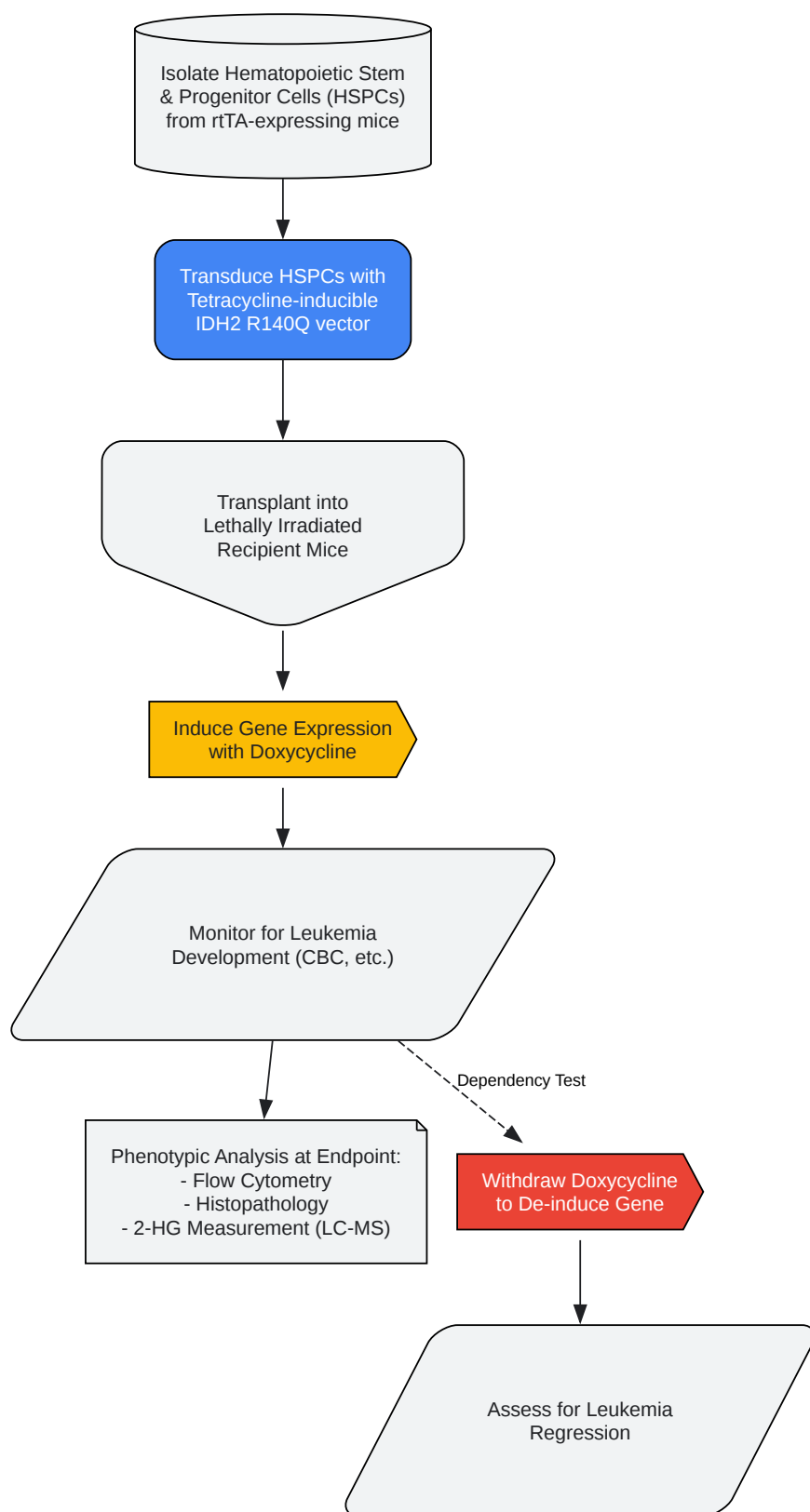
- Multiple Reaction Monitoring (MRM) is used for quantification. The mass transition for 2-HG (m/z 147 → 129) is monitored.
- A stable isotope-labeled internal standard (e.g., $^{13}\text{C}_5$ -2-HG) is added during extraction to control for sample processing variability and to enable absolute quantification.
- Concentrations are determined by comparing the peak area of endogenous 2-HG to the standard curve generated from known concentrations of the internal standard.^[1]

Protocol: In Vivo Modeling of IDH2 R140Q-driven Leukemia

Tetracycline-inducible transgenic mouse models are used to study the oncogenic role of IDH2 R140Q in vivo.^[1]

- Generation of Transgenic Mice:
 - A lentiviral or other vector is constructed containing the human IDH2 R140Q cDNA under the control of a tetracycline-responsive element (TRE).
 - Hematopoietic stem and progenitor cells (HSPCs) are isolated from mice that ubiquitously express the reverse tetracycline transactivator (rtTA).
 - HSPCs are transduced with the IDH2 R140Q vector. To model cooperative oncogenesis in AML, cells may be co-transduced with other common AML mutations like FLT3-ITD or HoxA9.^{[1][15][23]}
- Induction of Gene Expression:
 - The transduced HSPCs are transplanted into lethally irradiated recipient mice.
 - After engraftment, expression of the IDH2 R140Q transgene is induced by administering doxycycline to the mice in their drinking water or feed.^[1]
- Phenotypic Analysis:

- Leukemia Development: Mice are monitored for signs of leukemia, such as weight loss, splenomegaly, and altered complete blood counts (CBCs).[\[24\]](#)
- Flow Cytometry: Bone marrow and spleen cells are analyzed for immunophenotypic markers of myeloid blasts (e.g., c-Kit+, Mac-1+) and blocks in differentiation.
- Histopathology: Tissues are examined for leukemic infiltration.
- 2-HG Measurement: Serum and bone marrow mononuclear cells are collected to confirm 2-HG production via LC-MS.[\[1\]](#)
- Testing Therapeutic Dependency:
 - Once leukemia is established, doxycycline can be withdrawn to turn off transgene expression.
 - Regression of the leukemia following gene de-induction demonstrates that the cancer is dependent on the continued expression of mutant IDH2 for its maintenance.[\[1\]](#)[\[23\]](#)



[Click to download full resolution via product page](#)

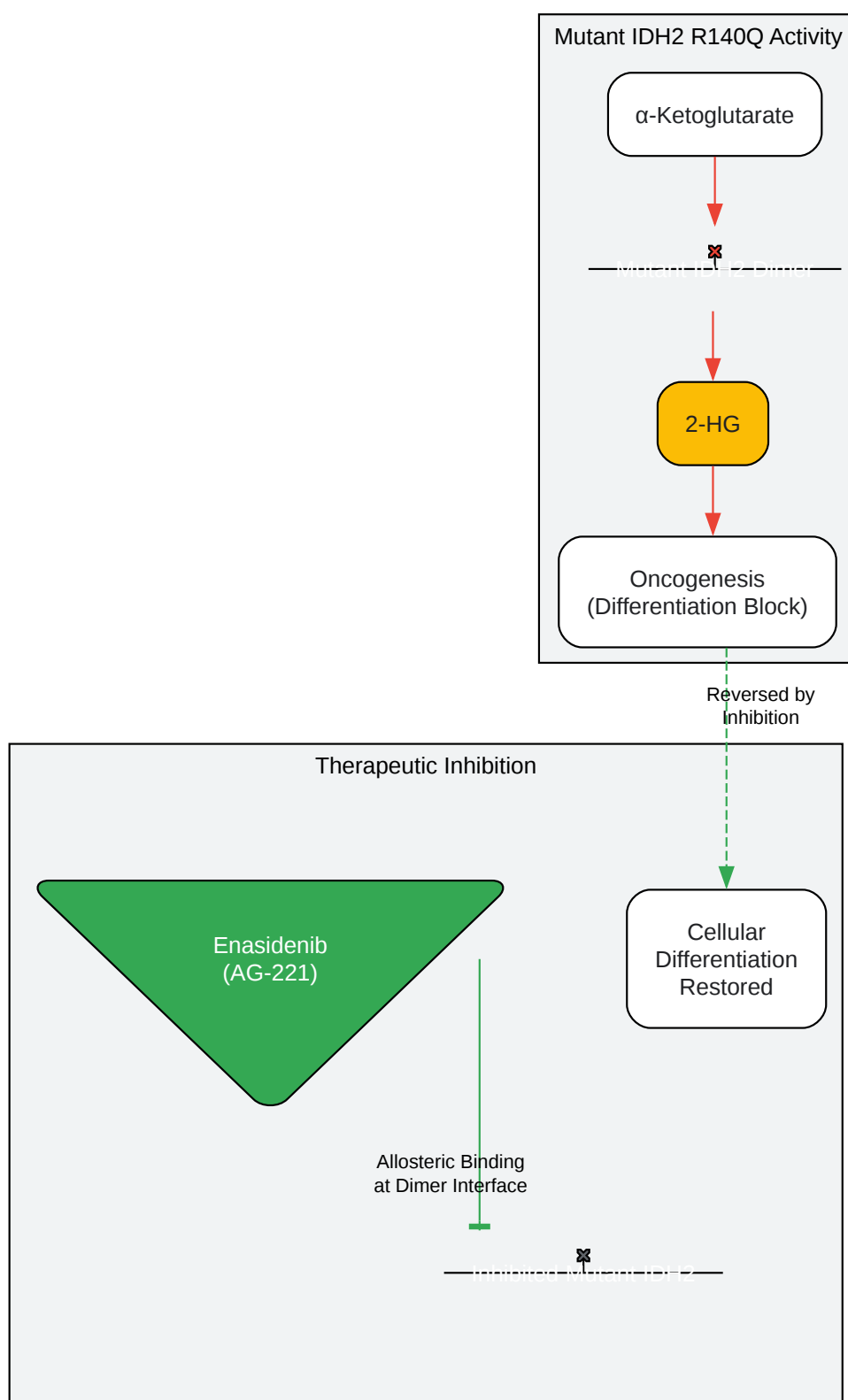
Figure 3: Experimental workflow for an inducible in vivo mouse model of IDH2 R140Q.

Therapeutic Targeting of IDH2 R140Q

The discovery of the IDH2 R140Q mutation's central role in oncogenesis provided a clear therapeutic target. The goal of targeted therapy is to specifically inhibit the mutant enzyme's neomorphic activity, thereby depleting 2-HG levels and restoring normal cellular differentiation.

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor that potently and selectively targets the mutant IDH2 enzyme.[\[9\]](#)[\[22\]](#)

- **Mechanism of Action:** Enasidenib is an allosteric inhibitor.[\[9\]](#) It binds at the dimer interface of the mutant IDH2 enzyme, locking it in a conformation that prevents its catalytic activity.[\[9\]](#)[\[14\]](#) This blocks the conversion of α -KG to 2-HG.
- **Cellular Effects:** By reducing intracellular 2-HG levels, Enasidenib relieves the inhibition of α -KG-dependent dioxygenases.[\[7\]](#) This restores TET2 and KDM function, reverses the hypermethylation phenotype, and induces the differentiation of leukemic blasts into mature myeloid cells.[\[2\]](#)[\[7\]](#)[\[9\]](#)
- **Clinical Application:** Enasidenib is approved by the FDA for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[\[21\]](#)



[Click to download full resolution via product page](#)

Figure 4: Mechanism of therapeutic inhibition of mutant IDH2 R140Q.

Conclusion

The IDH2 R140Q mutation is a paradigm of how altered metabolism can directly drive cancer. By producing the oncometabolite 2-HG, it establishes a vicious cycle of epigenetic dysregulation and blocked cellular differentiation, which is essential for both the initiation and maintenance of malignancies like AML.[1][23] The elucidation of this pathway has not only deepened our understanding of cancer biology but has also led to the successful development of targeted, differentiation-based therapies like Enasidenib.[2][9] Continued research into the downstream effects of 2-HG and mechanisms of resistance to IDH2 inhibitors will be critical for improving therapeutic outcomes for patients with these cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proto-Oncogenic Role of Mutant IDH2 in Leukemia Initiation and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 6. Validate User [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. OncoKB - MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]

- 13. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IDH2/R140Q mutation confers cytokine-independent proliferation of TF-1 cells by activating constitutive STAT3/5 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isocitrate dehydrogenase mutations are associated with altered IL-1 β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of IDH2 R140Q Mutation in Cancer Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380947#role-of-idh2r140q-mutation-in-cancer-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com